KAT6B (MYST4/MORF) Histone Acetyltransferase Inhibition: Direct Head-to-Head IC₅₀ Comparison Within the Same Patent Series
In the KAT6B inhibitor series disclosed in WO2022081807, 6-(Azetidin-1-yl)pyridine-3,4-diamine (identified as BDBM533902, Example 26) exhibits an IC₅₀ of 292 nM in a TR-FRET assay [1]. This compound serves as a core scaffold; optimized derivatives bearing additional amide substituents achieve substantially enhanced potency. For context, Example 207 (BDBM534100) shows IC₅₀ = 5.65 nM, Example 127 (BDBM534020) shows IC₅₀ = 5.67 nM, and Example 225 (BDBM534118) shows IC₅₀ = 9.82 nM under identical assay conditions [1][2]. The 292 nM value establishes a baseline potency for the unadorned 6-(azetidin-1-yl)pyridine-3,4-diamine core, enabling researchers to benchmark the contribution of additional substituents to KAT6B engagement.
| Evidence Dimension | KAT6B Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 292 nM |
| Comparator Or Baseline | Example 207: IC₅₀ = 5.65 nM; Example 127: IC₅₀ = 5.67 nM; Example 225: IC₅₀ = 9.82 nM |
| Quantified Difference | Target compound is ~30–50× less potent than optimized derivatives; represents baseline scaffold potency |
| Conditions | TR-FRET assay; Kat6b inhibitory activity as described in WO2022081807 |
Why This Matters
This quantification enables rational procurement for SAR campaigns—researchers can source the core scaffold to systematically evaluate substituent effects rather than purchasing pre-optimized derivatives that may obscure structure-activity relationships.
- [1] BindingDB Entry BDBM533902. WO2022081807, Example 26: 6-(Azetidin-1-yl)-N-(...). Kat6b TR-FRET IC₅₀ = 292 nM. View Source
- [2] BindingDB Entries BDBM534100, BDBM534020, BDBM534118. WO2022081807 KAT6B Inhibitor Series. View Source
